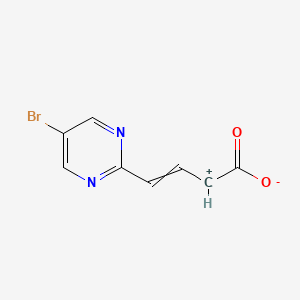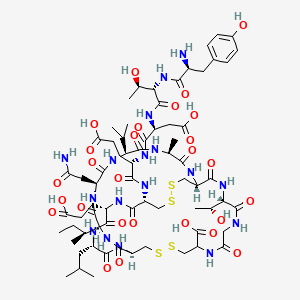
Hydrodabcyl (4-(2',6'-dihydroxy-4'-dimethylaminophenylazo)-2-hydroxybenzoic acid)
Overview
Description
Hydrodabcyl is a water-soluble dark fluorescence quencher, often used as an alternative to the hydrophobic quencher dabcyl. It is particularly useful in biomolecular analytical applications due to its excellent solubility in aqueous media and stability. Hydrodabcyl is known for its ability to modulate fluorescence signals in a distance-dependent manner, making it valuable in studies involving fluorogenic protease substrates or nucleic acid probes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrodabcyl can be synthesized through the diazotization of 2',6'-dihydroxy-4'-dimethylaminophenol followed by coupling with 2-hydroxybenzoic acid. The reaction typically involves the use of nitrous acid (HNO2) to form the diazonium salt, which then reacts with the hydroxybenzoic acid under alkaline conditions.
Industrial Production Methods: In an industrial setting, the synthesis of hydrodabcyl may involve large-scale diazotization reactions, followed by careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Hydrodabcyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrodabcyl can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve the replacement of functional groups on the hydrodabcyl molecule with other groups, using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation Products: Oxidation of hydrodabcyl can lead to the formation of quinone derivatives.
Reduction Products: Reduction reactions can produce hydrodabcyl derivatives with reduced azo groups.
Substitution Products: Substitution reactions can result in the formation of various substituted hydrodabcyl derivatives, depending on the reagents used.
Scientific Research Applications
Hydrodabcyl is widely used in scientific research due to its unique properties as a dark fluorescence quencher. Its applications include:
Chemistry: Used in fluorescence spectroscopy to study molecular interactions and dynamics.
Biology: Employed in the study of protein-protein interactions, enzyme activities, and nucleic acid probes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect biomolecules and monitor biological processes.
Industry: Applied in high-throughput screening and quality control processes in pharmaceutical and biotechnological industries.
Mechanism of Action
Hydrodabcyl is often compared to other dark fluorescence quenchers such as dabcyl, Black Hole Quencher (BHQ), and Iowa Black RQ. While dabcyl is hydrophobic and less soluble in water, hydrodabcyl offers superior solubility and stability in aqueous media. BHQ and Iowa Black RQ are also used as quenchers, but hydrodabcyl's unique properties make it a preferred choice in many biomolecular applications.
Comparison with Similar Compounds
Dabcyl
Black Hole Quencher (BHQ)
Iowa Black RQ
Hydrodabcyl's excellent solubility, stability, and quenching efficiency make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
4-[[4-(dimethylamino)-2,6-dihydroxyphenyl]diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-18(2)9-6-12(20)14(13(21)7-9)17-16-8-3-4-10(15(22)23)11(19)5-8/h3-7,19-21H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCNCUZKSAHFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)O)N=NC2=CC(=C(C=C2)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)









![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)



